molecular formula C15H14N6O3 B1679449 Ro 15-4513 CAS No. 91917-65-6

Ro 15-4513

Katalognummer: B1679449
CAS-Nummer: 91917-65-6
Molekulargewicht: 326.31 g/mol
InChI-Schlüssel: CFSOJZTUTOQNIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ro 15-4513, auch bekannt unter seinem IUPAC-Namen Ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo-1,4-benzodiazepin-3-carboxylat, ist ein schwacher partieller inverser Agonist der Benzodiazepin-Klasse von Medikamenten. Es wurde in den 1980er Jahren von Hoffmann-La Roche entwickelt. This compound ist strukturell verwandt mit dem Benzodiazepin-Antidot Flumazenil und wurde auf sein Potenzial als Antidot gegen Alkoholvergiftung untersucht .

Herstellungsmethoden

This compound kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung der Imidazobenzodiazepin-Kernstruktur beinhalten. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:

    Bildung des Imidazobenzodiazepin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer, um die Kernstruktur zu bilden.

    Einführung der Azidogruppe: Die Azidogruppe wird durch eine Substitutionsreaktion an der 8-Position des Benzolrings eingeführt.

    Veresterung: Die Carbonsäuregruppe wird verestert, um den Ethylester zu bilden.

Die Reaktionsbedingungen für diese Schritte beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .

Wissenschaftliche Forschungsanwendungen

Ro 15-4513 has several scientific research applications, including:

Wirkmechanismus

Ro 15-4513 wirkt als partieller inverser Agonist an der Benzodiazepinrezeptorstelle am GABAA-Rezeptorkomplex. Es bindet an den α5β3δ-Subtyp des GABAA-Rezeptors und blockiert die Bindungsstelle für Ethanol. Diese Antagonisierung der Wirkungen von Ethanol wird vermutlich auf das Vorhandensein der Azidogruppe an der 8-Position des Benzolrings zurückgeführt, die verhindert, dass Ethanol an den Rezeptor bindet . This compound zeigt auch anxiogene Eigenschaften und kann bei höheren Dosen Krämpfe auslösen .

Biochemische Analyse

Biochemical Properties

Ro 15-4513 interacts with the benzodiazepine receptors, specifically the diazepam-insensitive (DI) and diazepam-sensitive (DS) receptors . It acts as a partial inverse agonist at recombinant DS α1-, α2-, α3- and α5-GABA A receptors .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It can antagonize the effects of ethanol, making it a potential antidote to the acute impairment caused by alcohols . It can cause serious side-effects including anxiety, and at higher doses, convulsions .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with the GABA A receptors. It is thought that this compound antagonizes the effects of ethanol because the azido group at the 8- position of the benzene ring blocks the binding site for ethanol on the α5β3δ subtype of the GABA A receptor .

Temporal Effects in Laboratory Settings

This compound has a fairly short half-life, which means that several repeated doses would have to be given over an extended period . This is particularly important when it is used as a potential antidote to alcohol, as it would need to be administered until the alcohol had been metabolised .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For example, it has been shown to completely inhibit the ethanol-induced reduction in total locomotor activity at a dosage of 3 mg/kg .

Metabolic Pathways

Given its interactions with the GABA A receptors, it is likely that it is involved in the GABAergic signaling pathway .

Transport and Distribution

Given its interactions with the GABA A receptors, it is likely that it is transported and distributed in a manner similar to other benzodiazepines .

Subcellular Localization

Given its interactions with the GABA A receptors, it is likely that it is localized to the cell membrane where these receptors are typically found .

Vorbereitungsmethoden

Ro 15-4513 can be synthesized through a series of chemical reactions involving the formation of the imidazobenzodiazepine core structure. The synthetic route typically involves the following steps:

    Formation of the imidazobenzodiazepine core: This involves the cyclization of appropriate precursors to form the core structure.

    Introduction of the azido group: The azido group is introduced at the 8-position of the benzene ring through a substitution reaction.

    Esterification: The carboxylic acid group is esterified to form the ethyl ester.

The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Analyse Chemischer Reaktionen

Ro 15-4513 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Substitutionsreaktionen: Die Azidogruppe kann an kupferkatalysierten Azid-Alkin-Cycloadditionsreaktionen (CuAAC) mit Molekülen teilnehmen, die Alkingruppen enthalten.

    Reduktionsreaktionen: Die Azidogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

    Hydrolyse: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Kupferkatalysatoren für die CuAAC-Reaktionen und Reduktionsmittel für die Reduktionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Vergleich Mit ähnlichen Verbindungen

Ro 15-4513 ist strukturell verwandt mit Flumazenil, einem anderen Benzodiazepinrezeptorantagonisten. Im Gegensatz zu Flumazenil, das bei der Blockierung der Wirkungen von Ethanol unwirksam ist, antagonisiert this compound selektiv die Wirkungen von Ethanol. Dies macht this compound einzigartig in seiner potenziellen Verwendung als Alkohol-Antidot .

Ähnliche Verbindungen

Die einzigartige Fähigkeit von this compound, die Wirkungen von Ethanol selektiv zu blockieren, unterscheidet es von anderen Benzodiazepinrezeptorantagonisten und -agonisten.

Eigenschaften

IUPAC Name

ethyl 8-azido-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-3-24-15(23)13-12-7-20(2)14(22)10-6-9(18-19-16)4-5-11(10)21(12)8-17-13/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSOJZTUTOQNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238763
Record name Ro 15-4513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or beige solid; [Sigma-Aldrich MSDS]
Record name Ro 15-4513
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17121
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

91917-65-6
Record name Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91917-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 15-4513
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091917656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 15-4513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-15-4513
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5XGL82O5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro 15-4513
Reactant of Route 2
Ro 15-4513
Reactant of Route 3
Ro 15-4513
Reactant of Route 4
Ro 15-4513
Reactant of Route 5
Ro 15-4513
Reactant of Route 6
Reactant of Route 6
Ro 15-4513
Customer
Q & A

Q1: What is the primary molecular target of Ro15-4513?

A1: Ro15-4513 primarily interacts with the γ-aminobutyric acid type A (GABAA) receptors in the central nervous system. [, , , , , , , , , , , , , , , , , ]

Q2: Does Ro15-4513 bind to all GABAA receptor subtypes?

A2: No, Ro15-4513 exhibits selectivity for specific GABAA receptor subtypes. Research suggests it has a higher affinity for receptors containing α4/6 and α5 subunits. [, , , , , , , , , ]

Q3: How does Ro15-4513's binding to GABAA receptors affect their function?

A3: Ro15-4513 acts as a partial inverse agonist at the benzodiazepine site of GABAA receptors. This means it can induce opposite effects compared to benzodiazepine agonists, potentially leading to reduced GABAA receptor function. [, , , , , , , , , , , , , ]

Q4: Does ethanol also bind to GABAA receptors?

A4: Yes, ethanol has been shown to modulate GABAA receptor function, particularly those containing the δ subunit. Notably, Ro15-4513 can antagonize ethanol's effects on these specific receptor subtypes. [, , , ]

Q5: How does Ro15-4513 antagonize ethanol's effects on GABAA receptors?

A5: While the exact mechanism is still under investigation, research suggests that Ro15-4513 might compete with ethanol for a common binding site on specific GABAA receptor subtypes, particularly those containing the δ subunit. [, , ]

Q6: Does Ro15-4513 affect other neurochemical actions of ethanol besides GABAA receptor modulation?

A6: Studies indicate that Ro15-4513's antagonism of ethanol is relatively specific to GABAA receptor-mediated chloride flux. It has not been found to significantly alter other neurochemical actions of ethanol, such as membrane fluidity modulation, effects on voltage-dependent calcium channels, or microsomal calcium release. []

Q7: What specific ethanol-induced behavioral effects does Ro15-4513 antagonize?

A7: Ro15-4513 has been shown to antagonize various ethanol-induced behavioral effects in animal models, including:

  • Motor incoordination (ataxia) [, , ]
  • Sedation and hypnosis (loss of righting reflex) [, , , ]
  • Ethanol self-administration and intake [, , , , , ]
  • Anticonvulsant actions [, ]
  • Ethanol discrimination [, , ]

Q8: Does Ro15-4513 completely block all doses of ethanol?

A8: No, Ro15-4513's antagonism of ethanol appears to be dose-dependent. It is generally more effective at lower to moderate ethanol doses. At higher doses, its efficacy in blocking ethanol's effects might be reduced or absent. [, , , , ]

Q9: Is Ro15-4513's antagonism of ethanol solely due to its action on GABAA receptors?

A9: While GABAA receptor antagonism is considered a primary mechanism, other factors might contribute to Ro15-4513's overall effects on ethanol responses. Studies suggest the involvement of additional mechanisms, potentially related to prostaglandin synthesis, in its interaction with ethanol. []

Q10: Does Ro15-4513 have any effects on its own in the absence of ethanol?

A10: Yes, Ro15-4513 can exert intrinsic effects in the absence of ethanol. Some studies have reported proconvulsant effects and a reduction in exploratory behavior in rodents, indicating potential anxiogenic properties. These effects further support its classification as a partial inverse agonist at benzodiazepine receptors. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.